molecular formula C9H19ClN2O B3417825 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride CAS No. 1158391-26-4

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B3417825
M. Wt: 206.71 g/mol
InChI Key: GEDFPJVWJXSTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” is a chemical compound with the CAS Number: 1208943-00-3 . It has a molecular weight of 190.67 . The compound is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

Piperidones, such as “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride”, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Chemical Reactions Analysis

The chemical reactions involving piperidones have been studied extensively. Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” include a molecular weight of 190.67 . The compound is stored at room temperature and comes in the form of a powder .

Scientific Research Applications

Chemical and Analytical Methods in Drug Research

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride plays a role in the development of new generation antihistamines, such as Bilastine, which is used to alleviate symptoms of hay fever, chronic urticaria, and other forms of allergic rhinitis. The compound's structural properties, including its hydrophilic carboxylic substituent, contribute to its longer duration of action due to potent binding affinity to the H1 receptor. Analytical and bioanalytical methods for the estimation of Bilastine in various sample matrices and pharmaceutical products have been developed, emphasizing the need for novel, effective, economical, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma, Hatware, Bhadane, & Patil, 2021).

Neuroprotective Potential in Stroke Treatment

YM872 is highlighted as a significant neuroprotective agent under clinical trials, showcasing the substance's capacity to mitigate damage in induced focal cerebral ischemia in rats and cats. YM872, a competitive alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, demonstrates potent inhibitory effects on AMPA binding, suggesting its therapeutic potential in treating acute stroke in humans due to its selective, potent, and highly water-soluble properties (Takahashi, Kohara, Shishikura, Kawasaki-Yatsugi, Ni, Yatsugi, Sakamoto, Okada, Shimizu‐Sasamata, & Yamaguchi, 2006).

Antimicrobial Applications and Biopolymer Research

Chitosan, an aminopolysaccharide biopolymer, showcases the chemical versatility and potential of compounds similar to 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride. With its high charge density and reactive groups, chitosan has been studied for its antimicrobial potential, indicating the broader scope of aminopolysaccharide biopolymers in biotechnological applications. Such research underscores the importance of understanding the pharmacological activities and optimizing formulations for effective antimicrobial systems (Raafat & Sahl, 2009).

Safety And Hazards

The safety information available indicates that “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for the study of “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride” and similar compounds could involve further exploration of their varied bioactivities and potential applications in medicine . This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDFPJVWJXSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589422
Record name 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

CAS RN

880361-98-8, 1158391-26-4
Record name 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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